molecular formula C11H13IO B14271410 Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- CAS No. 179862-30-7

Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-

Cat. No.: B14271410
CAS No.: 179862-30-7
M. Wt: 288.12 g/mol
InChI Key: KZCYHMFXGRLPFW-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with an iodine atom and a 2-methyl-2-propenyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- can be achieved through several methodsThe iodination can be performed using iodine and nitric acid with benzene

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and alkylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

    Reduction Reactions: The iodine atom can be reduced to form a hydrogen-substituted benzene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium iodide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include benzene derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include oxidized benzene derivatives.

    Reduction Reactions: Products include benzene derivatives with hydrogen replacing the iodine atom.

Scientific Research Applications

Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- involves its interaction with various molecular targets. The iodine atom and the 2-methyl-2-propenyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-iodo-2-methyl-: Similar structure but lacks the 2-methyl-2-propenyl group.

    Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but lacks the iodine atom.

    Iodobenzene: Consists of a benzene ring with a single iodine atom.

Uniqueness

Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- is unique due to the presence of both the iodine atom and the 2-methyl-2-propenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

179862-30-7

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-iodo-2-(2-methylprop-2-enoxymethyl)benzene

InChI

InChI=1S/C11H13IO/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3

InChI Key

KZCYHMFXGRLPFW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCC1=CC=CC=C1I

Origin of Product

United States

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